molecular formula C6H7NO3 B3051021 7-Oxa-5-azaspiro[3.4]octane-6,8-dione CAS No. 3049-40-9

7-Oxa-5-azaspiro[3.4]octane-6,8-dione

Cat. No. B3051021
CAS RN: 3049-40-9
M. Wt: 141.12 g/mol
InChI Key: HAHLSYFCQFVFFI-UHFFFAOYSA-N
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Description

7-Oxa-5-azaspiro[3.4]octane-6,8-dione is a chemical compound with the molecular formula C6H7NO3 . It is primarily used for research and development purposes and is not intended for medicinal or household use .


Molecular Structure Analysis

The molecular structure of 7-Oxa-5-azaspiro[3.4]octane-6,8-dione is represented by the formula C6H7NO3 . The exact mass of the molecule is 141.04300 .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been utilized in various synthetic pathways, such as the Mn(III)-based synthesis of 2-Oxa-7-azaspiro[4.4]nonane-8,9-diones, offering new insights into reaction mechanisms and product isolation methods (Huynh, Nguyen, & Nishino, 2017).
  • It plays a role in the creation of novel thia/oxa-azaspiro[3.4]octanes, contributing to the development of structurally diverse modules for drug discovery (Li, Rogers-Evans, & Carreira, 2013).
  • The compound's unique structural features, including its lactam and lactone rings, have been examined in studies to understand their conformation and interaction, enhancing our understanding of molecular structures (Zukerman-Schpector, Biaggio, Rufino, & Caracelli, 1999).

Bioactivity and Potential Therapeutic Applications

  • Research into azaspiro compounds includes the synthesis of derivatives with potential antitumor activities. For instance, 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones have shown moderate to potent activity against various cancer cell lines, indicating their potential in cancer therapy (Yang, Zhong, Zheng, Wang, & He, 2019).

Conformational Studies for Drug Design

  • Conformational studies of 7-Oxa-5-azaspiro[3.4]octane-6,8-dione derivatives have been crucial in drug design, as understanding the spatial arrangement of molecules can influence their biological activity and interaction with targets (Żesławska, Jakubowska, & Nitek, 2017).

Novel Compounds and Chemical Reactions

  • The compound has been instrumental in synthesizing new molecular structures, like in the case of oxazolomycin's 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system, which exemplifies the utility of 7-Oxa-5-azaspiro[3.4]octane-6,8-dione in creating new chemical entities (Papillon & Taylor, 2000).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . In case of ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

7-oxa-5-azaspiro[3.4]octane-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c8-4-6(2-1-3-6)7-5(9)10-4/h1-3H2,(H,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHLSYFCQFVFFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(=O)OC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40545627
Record name 7-Oxa-5-azaspiro[3.4]octane-6,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxa-5-azaspiro[3.4]octane-6,8-dione

CAS RN

3049-40-9
Record name 7-Oxa-5-azaspiro[3.4]octane-6,8-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3049-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Oxa-5-azaspiro[3.4]octane-6,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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